molecular formula C18H20N6O3S2 B2802742 Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1226445-31-3

Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2802742
CAS No.: 1226445-31-3
M. Wt: 432.52
InChI Key: DLDZZSDTMJAWBS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound falls within the domain of organic chemistry, specifically in the synthesis of heterocyclic compounds. Heterocyclic chemistry is crucial for the development of new pharmaceuticals, agrochemicals, and materials. Compounds similar to the one described are often explored for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, as seen in studies involving related thiazole and pyrimidine derivatives. For instance, novel bi-heterocycles have been synthesized for their potential as anti-diabetic agents, showing the relevance of such compounds in medicinal chemistry and drug discovery efforts (Abbasi et al., 2020).

Biological Activity Screening

Compounds with complex heterocyclic structures are often subject to biological activity screening to identify potential therapeutic effects. This involves evaluating their interaction with biological targets, such as enzymes or receptors, to uncover potential uses in treating diseases. For example, molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and related acetates have shown significant biological activities, highlighting the importance of such compounds in discovering new treatments for diseases like diabetes (Babar et al., 2017).

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-4-27-15(26)7-13-9-28-17(22-13)23-14(25)6-12-8-29-18(21-12)24-16-19-10(2)5-11(3)20-16/h5,8-9H,4,6-7H2,1-3H3,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDZZSDTMJAWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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